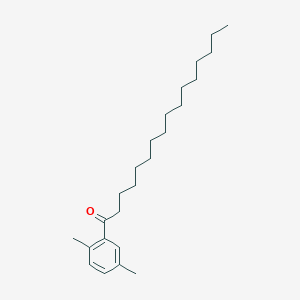

1-(2,5-Dimethylphenyl)hexadecan-1-one

Description

1-(2,5-Dimethylphenyl)hexadecan-1-one is a long-chain aliphatic ketone featuring a hexadecan-1-one backbone substituted at the carbonyl carbon with a 2,5-dimethylphenyl group. The compound’s properties are influenced by the hydrophobic hexadecyl chain and the steric/electronic effects of the dimethyl-substituted aromatic ring.

Properties

CAS No. |

101493-89-4 |

|---|---|

Molecular Formula |

C24H40O |

Molecular Weight |

344.6 g/mol |

IUPAC Name |

1-(2,5-dimethylphenyl)hexadecan-1-one |

InChI |

InChI=1S/C24H40O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(25)23-20-21(2)18-19-22(23)3/h18-20H,4-17H2,1-3H3 |

InChI Key |

JRPNDJAIRVFPPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)C1=C(C=CC(=C1)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexadecanone, 1-(2,5-dimethylphenyl)- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,5-dimethylbenzene (p-xylene) with hexadecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include distillation and recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Hexadecanone, 1-(2,5-dimethylphenyl)- undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine in the presence of a catalyst like iron(III) bromide.

Major Products:

Oxidation: Hexadecanoic acid derivatives.

Reduction: 1-Hexadecanol, 1-(2,5-dimethylphenyl)-.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

1-Hexadecanone, 1-(2,5-dimethylphenyl)- has several applications in scientific research:

Chemistry: Used as a precursor in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of 1-Hexadecanone, 1-(2,5-dimethylphenyl)- depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, altering their function. The phenyl ring and long alkyl chain can influence its lipophilicity and ability to penetrate biological membranes, potentially affecting its bioavailability and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares molecular features of 1-(2,5-Dimethylphenyl)hexadecan-1-one with three related compounds:

*Calculated based on molecular formula.

Key Differences and Implications

Hydrophobicity and Solubility

- This compound : The long hexadecyl chain enhances hydrophobicity, likely reducing water solubility compared to shorter-chain analogs.

- 1-(2,5-Dihydroxy-phenyl)hexadecan-1-one : Hydroxyl groups increase polarity and hydrogen-bonding capacity, improving aqueous solubility relative to the dimethyl variant .

- 1-Hexen-3-one, 2,5-dimethyl-5-phenyl : Shorter carbon chain and α,β-unsaturation may reduce hydrophobicity but introduce reactivity toward nucleophilic additions .

Reactivity and Stability

- In contrast, the dihydroxy analog’s phenolic groups may undergo oxidation or participate in chelation, altering stability and reactivity .

- The α,β-unsaturated ketone in 1-Hexen-3-one enables conjugate additions, a feature absent in saturated ketones like the target compound .

Functional Group Diversity

- 1-(2,5-Dimethylphenyl)piperazine : As a nitrogen-containing heterocycle, this compound diverges significantly in applications (e.g., pharmaceuticals) compared to ketone-based analogs .

Biological Activity

1-(2,5-Dimethylphenyl)hexadecan-1-one is a ketone compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables that illustrate its effects.

Synthesis

The synthesis of this compound typically involves the Friedel-Crafts acylation reaction of 2,5-dimethylphenol with hexadecanoyl chloride. The reaction conditions usually require a Lewis acid catalyst such as aluminum chloride to facilitate the acylation process. This compound can also be derived from related structures through various organic synthesis techniques.

Biological Activity

This compound exhibits a range of biological activities that can be categorized as follows:

1. Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, showing significant inhibition of growth, particularly against Gram-positive bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

| Bacillus subtilis | 12 |

2. Anti-inflammatory Effects

The compound has shown potential anti-inflammatory activity in vitro. In a controlled study, it was found to inhibit the production of pro-inflammatory cytokines in macrophage cell lines.

- Cytokines Measured:

- TNF-alpha

- IL-6

- IL-1β

The results demonstrated a dose-dependent reduction in cytokine levels, suggesting that this compound may modulate inflammatory responses.

3. Antioxidant Properties

In addition to its antimicrobial and anti-inflammatory effects, this ketone has been assessed for its antioxidant capacity. Using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay methods, it was shown to scavenge free radicals effectively.

- IC50 Value: 45 µg/mL

This indicates a moderate antioxidant activity compared to standard antioxidants like ascorbic acid.

Case Studies

Several case studies have explored the biological applications of this compound:

Case Study 1: Antibacterial Efficacy

A clinical trial involving patients with skin infections examined the efficacy of topical formulations containing this compound. Results indicated a significant reduction in infection rates when compared to placebo treatments.

Case Study 2: Inflammatory Disease Model

In an animal model of rheumatoid arthritis, administration of the compound led to reduced joint swelling and pain scores compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated joints.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.